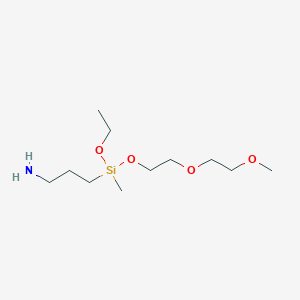![molecular formula C20H28N4O2 B14401431 N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea CAS No. 87653-55-2](/img/structure/B14401431.png)
N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a keto group, linked to an octyl chain and a urea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Octyl Chain: The octyl chain is introduced via alkylation reactions, where the pyridazinone core is treated with octyl halides in the presence of a base such as potassium carbonate.
Urea Formation: The final step involves the reaction of the alkylated pyridazinone with methyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea involves its interaction with specific molecular targets and pathways. The pyridazinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea: This compound has a similar structure but with a heptyl chain instead of an octyl chain.
N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Another related compound with a pyridazinone core but different substituents.
Uniqueness
N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the octyl chain and urea moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
特性
CAS番号 |
87653-55-2 |
|---|---|
分子式 |
C20H28N4O2 |
分子量 |
356.5 g/mol |
IUPAC名 |
1-methyl-3-[8-(6-oxo-3-phenylpyridazin-1-yl)octyl]urea |
InChI |
InChI=1S/C20H28N4O2/c1-21-20(26)22-15-9-4-2-3-5-10-16-24-19(25)14-13-18(23-24)17-11-7-6-8-12-17/h6-8,11-14H,2-5,9-10,15-16H2,1H3,(H2,21,22,26) |
InChIキー |
DNLCOQBPLOZMPX-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCCCCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



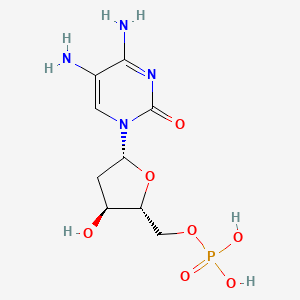
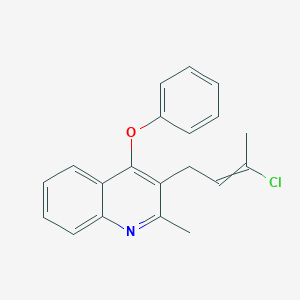
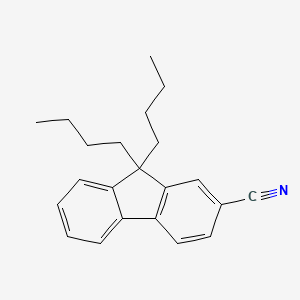

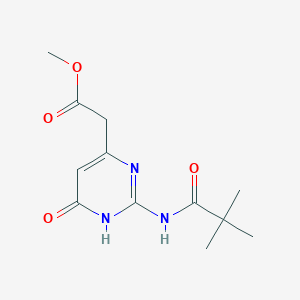
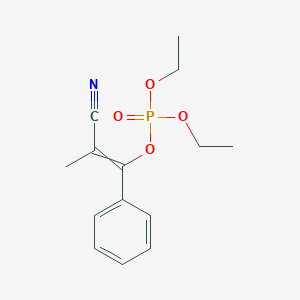
![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)
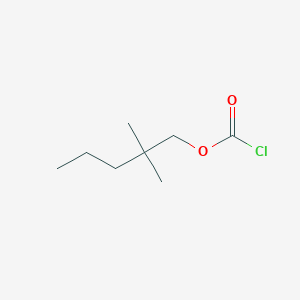
![Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B14401412.png)
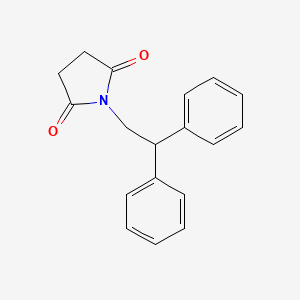
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)

